molecular formula C18H25N5O3 B2776246 9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-54-4

9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2776246
CAS No.: 922454-54-4
M. Wt: 359.43
InChI Key: VSTKHFOOEUPFOT-UHFFFAOYSA-N
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Description

9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H25N5O3 and its molecular weight is 359.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

A significant area of scientific research involving the compound relates to its role in the synthesis of various chemical derivatives. Studies have demonstrated its utility in creating anti-inflammatory compounds with comparable activity to naproxen, highlighting its importance in medicinal chemistry. For instance, derivatives of pyrimidopurinediones, including the 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione, have shown significant antiinflammatory activity in animal models without the gastric ulcer inducing potential or ocular toxicity associated with some other compounds in this class (Kaminski et al., 1989).

Biological Activities and Pharmacological Potential

Further research has explored the biological activities and pharmacological potential of derivatives of cyclohexyl-pyrimidopurinediones. The compound's derivatives have been investigated for their effects on thrombocyte and erythrocyte aggregation, suggesting potential applications in cardiovascular disease treatment (Rybár et al., 1993). Another study focused on the synthesis of derivatives aiming at neurodegenerative disease treatment, highlighting the compound's versatility as a precursor for multiple target drugs (Koch et al., 2013).

Chemical Properties and Structural Analysis

Investigations into the chemical properties and structural analysis of cyclohexyl-pyrimidopurinedione derivatives provide insights into their potential utility in synthetic chemistry. Studies on the ionisation and methylation reactions of purine-6,8-diones offer a deeper understanding of their chemical behavior, which is crucial for developing new pharmaceuticals and synthetic methods (Rahat et al., 1974).

Exploration of Natural Derivatives and Bioactive Molecules

Exploration of natural derivatives and bioactive molecules has also been a significant area of research. The discovery of new purine and pyrimidine derivatives from natural sources, such as marine organisms, showcases the compound's relevance in the search for novel bioactive substances with potential therapeutic applications (Qi et al., 2008).

Properties

IUPAC Name

9-cyclohexyl-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-12(24)11-23-16(25)14-15(20(2)18(23)26)19-17-21(9-6-10-22(14)17)13-7-4-3-5-8-13/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTKHFOOEUPFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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